![molecular formula C11H13NO4 B182839 2-[N-(carboxymethyl)-4-methylanilino]acetic acid CAS No. 28444-51-1](/img/structure/B182839.png)
2-[N-(carboxymethyl)-4-methylanilino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[N-(carboxymethyl)-4-methylanilino]acetic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CMMA, and it is a derivative of 4-methylaniline. CMMA has been extensively studied for its unique properties, including its ability to act as a chelating agent, its anti-inflammatory effects, and its potential use in cancer treatment.
Mechanism Of Action
The exact mechanism of action of CMMA is not fully understood. However, it is believed that its anti-inflammatory effects are due to its ability to inhibit the production of inflammatory cytokines and chemokines. CMMA may also exert its chelating effects by binding to heavy metals and removing them from the body.
Biochemical And Physiological Effects
CMMA has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and chelating properties, CMMA has been shown to possess antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases. Additionally, CMMA has been shown to possess antimicrobial properties, making it useful in the treatment of bacterial infections.
Advantages And Limitations For Lab Experiments
One of the advantages of using CMMA in lab experiments is its relatively low cost and easy availability. Additionally, CMMA is stable under a wide range of conditions, making it easy to handle in the lab. However, one of the limitations of using CMMA is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are many potential future directions for research on CMMA. One area of interest is the development of new therapeutic applications for CMMA, particularly in the treatment of inflammatory and oxidative stress-related diseases. Additionally, further research is needed to fully understand the mechanism of action of CMMA and its potential interactions with other compounds. Finally, there is a need for further studies on the potential toxicity of CMMA, particularly in the context of its use in medical applications.
Synthesis Methods
The synthesis of CMMA involves the reaction of 4-methylaniline with chloroacetic acid, followed by hydrolysis of the resulting N-(carboxymethyl)-4-methylaniline. The final product is obtained by decarboxylation of the intermediate compound.
Scientific Research Applications
CMMA has been studied extensively for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, CMMA has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, CMMA has been shown to exhibit chelating properties, making it useful in the treatment of heavy metal poisoning.
properties
CAS RN |
28444-51-1 |
|---|---|
Product Name |
2-[N-(carboxymethyl)-4-methylanilino]acetic acid |
Molecular Formula |
C11H13NO4 |
Molecular Weight |
223.22 g/mol |
IUPAC Name |
2-[N-(carboxymethyl)-4-methylanilino]acetic acid |
InChI |
InChI=1S/C11H13NO4/c1-8-2-4-9(5-3-8)12(6-10(13)14)7-11(15)16/h2-5H,6-7H2,1H3,(H,13,14)(H,15,16) |
InChI Key |
QWFVBTNOBWBCFH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N(CC(=O)O)CC(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



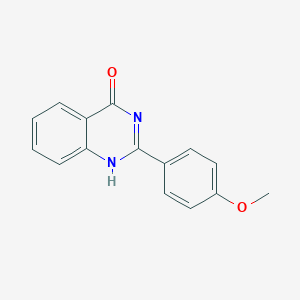
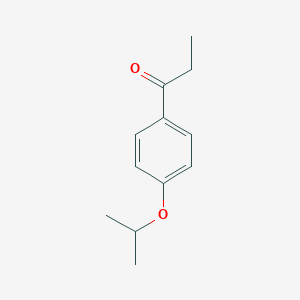
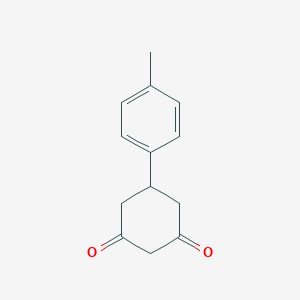
![Ethyl 2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B182761.png)
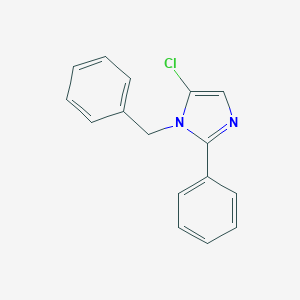
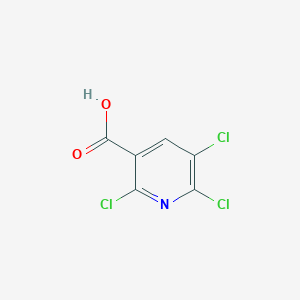
![5-o-Tolyloxymethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B182770.png)
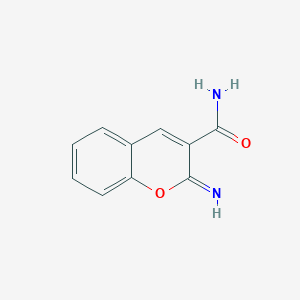
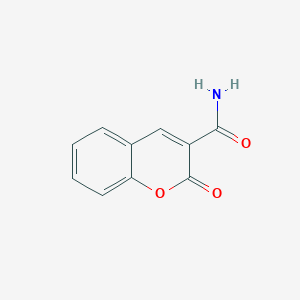
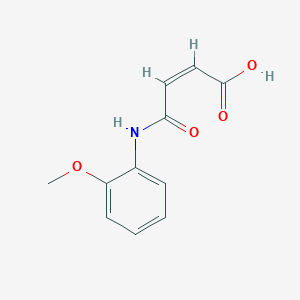
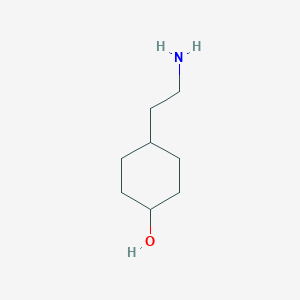
![1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene](/img/structure/B182776.png)
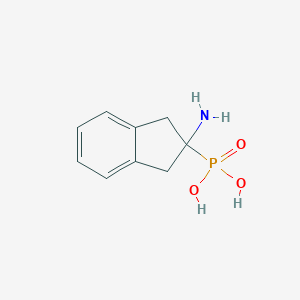
![3-amino-2-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B182780.png)